
3-isocyanato-1-methyl-1,3-dihydro-2H-indol-2-one
Overview
Description
3-Isocyanato-1-methyl-1,3-dihydro-2H-indol-2-one is a chemical compound with the molecular formula C10H8N2O2 . It has a molecular weight of 188.19 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8N2O2/c1-12-8-5-3-2-4-7 (8)9 (10 (12)14)11-6-13/h2-5,14H,1H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not widely reported. The compound has a molecular weight of 188.19 . More specific properties such as melting point, boiling point, and solubility would need to be determined experimentally.Scientific Research Applications
Occupational Exposure and Health Effects of Isocyanates
Research on isocyanates, such as diisocyanates, focuses on occupational exposure and its health effects. Diisocyanates are chemicals used in various industrial processes and are known for causing skin and respiratory sensitization, leading to allergic dermatitis and asthma. Biomonitoring studies aim to assess exposure levels, identify biomarkers, and understand the health impacts of isocyanates on workers. These studies highlight the need for specific biomarkers, uniform analytical methods, and further investigation into dermal absorption as a potential exposure route (Scholten et al., 2020).
Pharmacological Properties of Indole Derivatives
Indole derivatives, such as Indole-3-Carbinol (I3C) and its major derivatives, exhibit significant pharmacological properties. Research in this area has shown that indoles play crucial roles in hepatic protection, displaying anti-fibrosis, anti-tumor, antioxidant, immunomodulatory, detoxification, and anti-inflammatory effects. These properties make indole derivatives promising candidates for the treatment and prevention of chronic liver diseases and potentially other conditions (Wang et al., 2016).
Skin Exposure Concerns to Isocyanates
The potential role of skin exposure in the development of isocyanate-induced asthma has been a concern. Although respiratory exposures have been reduced, isocyanate asthma cases continue, suggesting that skin exposure in certain settings could contribute to systemic sensitization and the development of asthma. This highlights the importance of preventing skin exposure in both occupational and consumer settings to mitigate health risks associated with isocyanates (Bello et al., 2006).
Synthetic Applications of Indoles
Indole synthesis is a significant area of research due to the vast array of biological activities associated with indole alkaloids. Various methods have been developed for indole synthesis, which are crucial for creating new pharmaceuticals and studying the biological functions of indole derivatives. This research area continues to evolve, with new contributions expanding the possibilities for indole-based drug development (Taber & Tirunahari, 2011).
Mechanism of Action
Indoles
, a class of compounds to which “3-isocyanato-1-methyl-1,3-dihydro-2H-indol-2-one” belongs, are widely distributed in the natural world and have been found to possess various biological activities . They are important structural motifs in a number of natural products, pharmaceuticals, and agrochemicals .
Isocyanates
, another class of compounds present in “this compound”, are highly reactive molecules and are used in the manufacture of flexible and rigid foams, fibers, coatings such as paints and varnishes, and elastomers. They are increasingly used in the automobile industry, autobody repair, and building insulation materials. Spray-on polyurethane products containing isocyanates have been developed for a wide range of retail, commercial, and industrial uses to protect cement, wood, fiberglass, steel and aluminum, including protective coatings for truck beds, trailers, boats, foundations, and decks .
properties
IUPAC Name |
3-isocyanato-1-methyl-3H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-12-8-5-3-2-4-7(8)9(10(12)14)11-6-13/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMAMIFQOVMUIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C1=O)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



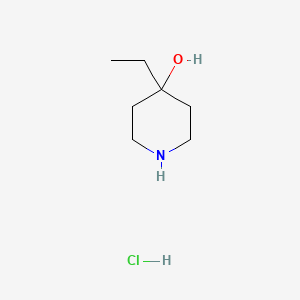

![Benzyl N-[[(1R,3R)-3-aminocyclohexyl]methyl]carbamate](/img/structure/B1463614.png)
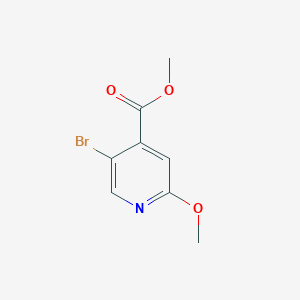

![[5-(Azepan-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid hydrochloride](/img/structure/B1463619.png)
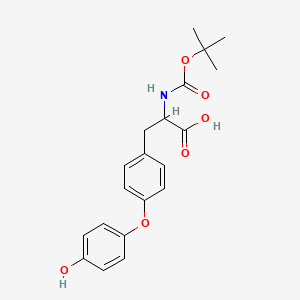

![3-[4-Chloro-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1463622.png)

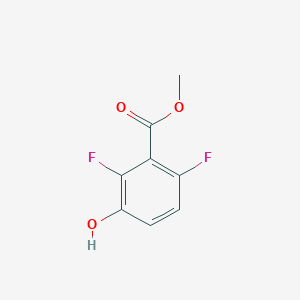
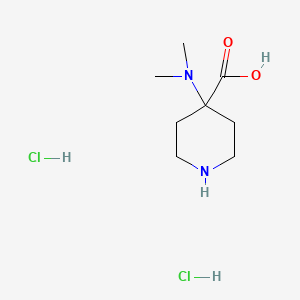
![3,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline](/img/structure/B1463632.png)
![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dimethoxyaniline](/img/structure/B1463633.png)